
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by chlorination and subsequent vinylation The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product
Analyse Chemischer Reaktionen
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: While not widely used industrially, it serves as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to inhibit certain enzymes is a key area of interest .
Vergleich Mit ähnlichen Verbindungen
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can be compared to other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the nitro and chloro substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Nitroquinoline: A compound with a nitro group but lacking the chloro and vinyl substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
2-chloro-5,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-4-9(2)12-11(8)7-10(13(14)15-12)5-6-16(17)18/h3-7H,1-2H3/b6-5+ |
InChI-Schlüssel |
ZPUWVSZHYKEFJC-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



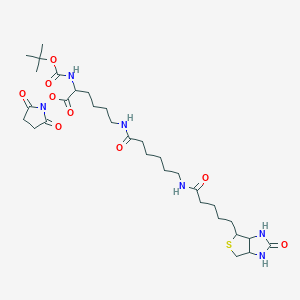
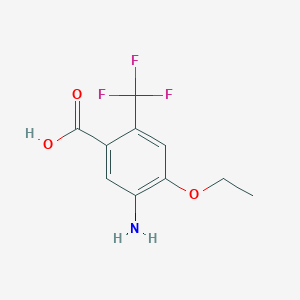
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
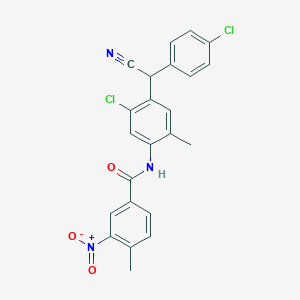
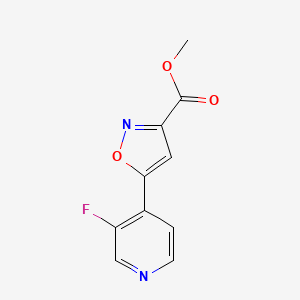
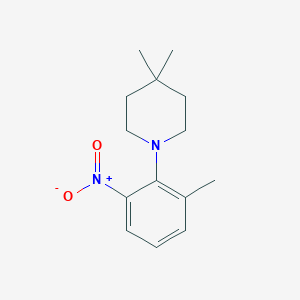
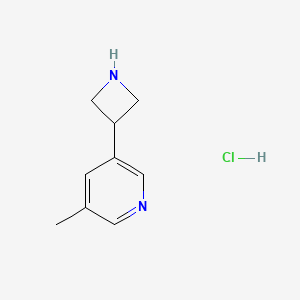
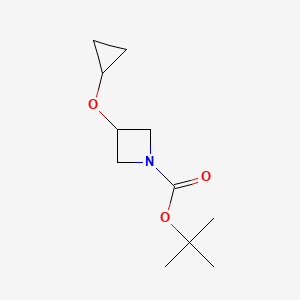

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


